1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide
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Overview
Description
1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorobenzenesulfonyl group, a cyanomethyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with N-methylpiperidine-4-carboxamide under controlled conditions to introduce the sulfonyl group. The cyanomethyl group is introduced through a subsequent reaction involving cyanomethylation agents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorosulfonation, amide formation, and cyanomethylation, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyanomethyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N-methylpiperidine-4-carboxamide: Another precursor used in the synthesis.
Sulfonyl chlorides: A class of compounds with similar reactivity and applications.
Uniqueness
1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(cyanomethyl)-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c1-18(11-8-17)15(20)12-6-9-19(10-7-12)23(21,22)14-4-2-13(16)3-5-14/h2-5,12H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWTNDHFMUZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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